![molecular formula C11H17O6P B14477329 Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate CAS No. 67622-75-7](/img/structure/B14477329.png)
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound that contains both hydroxyl and phosphonate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of phenylphosphonic dichloride with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of ethers or esters.
科学的研究の応用
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
作用機序
The mechanism of action of Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. The hydroxyl and phosphonate groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity .
類似化合物との比較
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyethylene terephthalate (PET) and has applications in the biomedical field.
Hydroxyphosphonates: Known for their stability and used in medicinal chemistry and industrial applications.
Uniqueness
Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate is unique due to its combination of hydroxyl and phosphonate functional groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial settings .
特性
CAS番号 |
67622-75-7 |
|---|---|
分子式 |
C11H17O6P |
分子量 |
276.22 g/mol |
IUPAC名 |
2-[2-hydroxyethoxy-[hydroxy(phenyl)methyl]phosphoryl]oxyethanol |
InChI |
InChI=1S/C11H17O6P/c12-6-8-16-18(15,17-9-7-13)11(14)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChIキー |
ZWKBZJYKMIXLKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(O)P(=O)(OCCO)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)
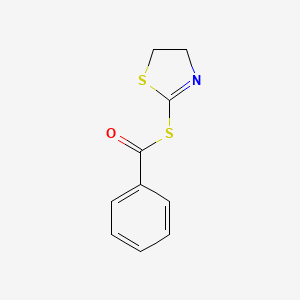

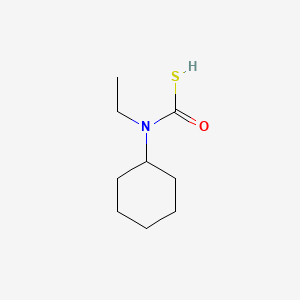
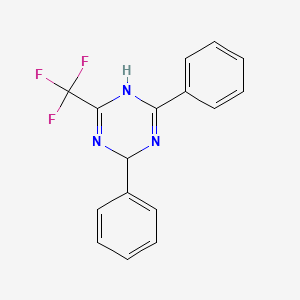

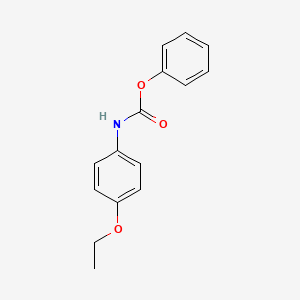

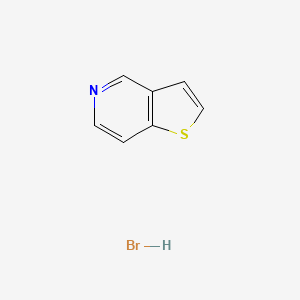

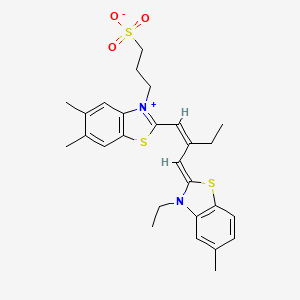

![8-(2-{2-[2-(2-Phenoxyethoxy)ethoxy]ethoxy}ethoxy)quinoline](/img/structure/B14477322.png)
